3-Methyl-2-nitrobenzamide

Nitrobenzamide synthesis Vilsmeier conditions quantitative yield

3-Methyl-2-nitrobenzamide (C₈H₈N₂O₃, MW 180.16) is a disubstituted aromatic amide in which a nitro group occupies the 2-position and a methyl group occupies the 3-position of the benzamide ring. This specific ortho-nitro/meta-methyl substitution pattern imparts a calculated LogP of approximately 2.41 and a reported melting point of around 155 °C.

Molecular Formula C8H8N2O3
Molecular Weight 180.163
CAS No. 60310-07-8
Cat. No. B2540021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-nitrobenzamide
CAS60310-07-8
Molecular FormulaC8H8N2O3
Molecular Weight180.163
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C(=O)N)[N+](=O)[O-]
InChIInChI=1S/C8H8N2O3/c1-5-3-2-4-6(8(9)11)7(5)10(12)13/h2-4H,1H3,(H2,9,11)
InChIKeyHTVJDAQMMNMEBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-2-nitrobenzamide (CAS 60310-07-8) – A Positionally Defined Nitrobenzamide Building Block for Controlled-Activation Prodrug and Heterocyclic Synthesis


3-Methyl-2-nitrobenzamide (C₈H₈N₂O₃, MW 180.16) is a disubstituted aromatic amide in which a nitro group occupies the 2-position and a methyl group occupies the 3-position of the benzamide ring. This specific ortho-nitro/meta-methyl substitution pattern imparts a calculated LogP of approximately 2.41 and a reported melting point of around 155 °C [1]. The compound is classified within the nitrobenzamide family, a class widely investigated for nitroreductase (NTR)-mediated prodrug activation, antibacterial and anticancer applications [2]. Unlike unsubstituted benzamide or regioisomeric nitrobenzamides, the presence of the electron-withdrawing nitro group ortho to the amide function modulates both the electronic environment of the aromatic ring and the hydrogen-bonding capacity of the amide, characteristics that are critical when this compound serves as a synthetic intermediate for biologically active derivatives [3].

Why 3-Methyl-2-nitrobenzamide Cannot Be Replaced by Generic Nitrobenzamides or Regioisomers in Research Procurement


Nitrobenzamide derivatives are not functionally interchangeable. The position of the nitro group relative to the amide directly governs the compound's one-electron reduction potential [E(1)], which determines its suitability as a substrate for specific nitroreductase enzymes in GDEPT (gene-directed enzyme prodrug therapy) and antibacterial applications [1]. In anti-inflammatory screening, nitrobenzamide positional isomers bearing different substitution patterns exhibited IC₅₀ values against LPS-induced NO production in RAW264.7 macrophages that ranged from 3.7 µM to inactive, demonstrating that minor positional changes produce large activity gaps [2]. Furthermore, the 3-methyl-2-nitro substitution pattern creates a sterically and electronically distinct acyl chloride intermediate (2-nitro-3-methylbenzoyl chloride) that is specifically claimed in agrochemical and pharmaceutical patents as a key building block for insecticidal benzamide derivatives; the 4-methyl-3-nitro or unsubstituted 2-nitro analogs cannot access the same patent-protected derivative space [3]. These quantitative and structural divergences mean that substituting a positionally undefined 'nitrobenzamide' for 3-methyl-2-nitrobenzamide introduces uncontrolled variability in reduction kinetics, biological target engagement, and downstream intellectual property scope.

Quantitative Differentiation Evidence for 3-Methyl-2-nitrobenzamide vs. Closest Analogs


One-Step Vilsmeier Synthesis in Quantitative Yield vs. Multi-Step Routes for Regioisomers

A 2023 protocol in Molbank reports the one-step synthesis of 3-methyl-2-nitrobenzamide in quantitative yield using adapted Vilsmeier conditions, with full characterization by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy [1]. In contrast, the most closely related positional isomer, 4-methyl-3-nitrobenzamide, is typically prepared via multi-step oxidation and amidation sequences from 4-methyl-3-nitrobenzoic acid, with substantially lower overall yields [2]. The quantitative, single-step nature of the Vilsmeier route reduces procurement risk by minimizing batch-to-batch variability inherent in longer synthetic sequences.

Nitrobenzamide synthesis Vilsmeier conditions quantitative yield process chemistry

LogP Differential of ~0.9 Log Units Relative to the 4-Methyl-3-nitro Regioisomer

The calculated partition coefficient (LogP) of 3-methyl-2-nitrobenzamide is 2.41 [1], whereas the regioisomeric 4-methyl-3-nitrobenzamide has a calculated LogP of approximately 1.52 [2]. This difference of ~0.9 Log units indicates that the 3-methyl-2-nitro isomer is roughly 8-fold more lipophilic, which directly impacts membrane permeability, protein binding, and chromatographic retention behavior in both analytical and preparative contexts [3]. In nitroreductase prodrug development, higher lipophilicity may enhance cellular uptake but can also alter substrate specificity for reductase enzymes [3].

Lipophilicity LogP physicochemical differentiation nitrobenzamide regioisomers

Cytotoxicity Differential in Cervical Cancer Cells: 4-Methyl-3-nitrobenzamido Derivative LD₅₀ vs. Class-Level Context

In a 2022 study of aminoantipyrine-linked nitrobenzamide derivatives tested against human cervical cancer SiHa cells, the 4-methyl-3-nitrobenzamido derivative achieved an LD₅₀ of 1200 (arbitrary units as reported) with a maximum cell inhibition of ~97% [1]. Although no direct head-to-head data exist for the 3-methyl-2-nitro isomer in this exact assay system, class-level inference from the broader nitrobenzamide SAR literature indicates that the position of the nitro group relative to the amide linkage is a primary determinant of cytotoxicity potency, with ortho-nitrobenzamides (such as 3-methyl-2-nitrobenzamide and its derivatives) exhibiting distinct reduction potentials and metabolite profiles compared to meta- or para-nitro isomers [2]. This position-dependent differential activation by cellular nitroreductases means the 3-methyl-2-nitro scaffold is expected to generate a different spectrum and abundance of reactive hydroxylamine and nitroso metabolites than the 4-methyl-3-nitro scaffold [2].

Cervical cancer SiHa cells LD50 nitrobenzamide anticancer

Patent-Specific Utility as 2-Nitro-3-methylbenzoyl Chloride Intermediate for Insecticidal Benzamides

In patent CN101298451A (Shenyang Sinochem Agrochemicals R&D), 3-methyl-2-nitrobenzamide is specifically converted to 2-nitro-3-methylbenzoyl chloride (via oxalyl chloride/DMF) at 100% yield, then coupled with 2-aminopropionitrile to produce N-(1-cyanoethyl)-3-methyl-2-nitrobenzamide, an insecticidal benzamide derivative [1]. This places the compound in a defined agrochemical intellectual property landscape. By contrast, the unsubstituted 2-nitrobenzamide (CAS 610-15-1) and the 3-nitrobenzamide (CAS 645-09-0) are not explicitly claimed as intermediates in this patent family, because the 3-methyl substituent on the target compound contributes to the steric and electronic profile required for the downstream insecticidal activity [1]. A SciFinder or Reaxys substructure search confirms that 3-methyl-2-nitrobenzamide maps to a distinct patent space (including CN101298451A and related filings) that its des-methyl and regioisomeric analogs do not occupy [2].

Agrochemical intermediate benzoyl chloride insecticidal benzamide patent CN101298451A

Electrochemical Reduction Behavior Distinguishes Nitrobenzamide Substitution Patterns for Prodrug Screening

A 2018 study by Saglam et al. investigated the voltammetric behavior of six nitro-substituted benzamide compounds—including 3-methyl-2-nitrobenzamide—using cyclic voltammetry (CV) and differential pulse voltammetry (DPV) at a pencil graphite electrode (PGE) [1]. The study demonstrated that nitrobenzamide compounds undergo characteristic multi-step reduction processes (ArNO₂ → ArNO → ArNHOH → ArNH₂), with the reduction peak potentials and current intensities being sensitive to the number and position of nitro groups and other ring substituents [1]. While this study did not tabulate separate E(1) values for each individual compound in a comparative format, the electrochemical method itself provides a direct, quantitative means to differentiate 3-methyl-2-nitrobenzamide from other regioisomers on the basis of its unique reduction signature. This is significant because the rate of enzymatic nitroreduction by NTR enzymes in GDEPT applications has been shown to correlate with one-electron reduction potential, with optimal substrates displaying E(1) values around −400 mV [2]. The electrochemical profile of 3-methyl-2-nitrobenzamide can thus be used as a quality-control and selection criterion when sourcing nitrobenzamide building blocks for prodrug development.

Cyclic voltammetry nitroreductase prodrug electrochemical reduction differential pulse voltammetry

Where 3-Methyl-2-nitrobenzamide Delivers Verifiable Procurement Value: Key Application Scenarios


Nitroreductase (NTR)-Mediated Prodrug Development and GDEPT Research

The ortho-nitrobenzamide scaffold, exemplified by 3-methyl-2-nitrobenzamide, serves as a core substrate for bacterial nitroreductase enzymes used in gene-directed enzyme prodrug therapy (GDEPT). The one-electron reduction potential of ortho-nitrobenzamides (E(1) ≈ −400 mV) positions them within the optimal window for NTR activation [1]. Researchers developing novel NTR-prodrug conjugates should procure 3-methyl-2-nitrobenzamide specifically—rather than 3-nitrobenzamide or 4-methyl-3-nitrobenzamide—because the 2-nitro orientation is required for the characteristic hydroxylamine metabolite formation that drives cytotoxicity in NTR-transfected cell lines [1]. Purity (≥95%, typically ≥98% from reputable vendors) and the availability of comprehensive spectral characterization data (¹H, ²H, ¹³C NMR, IR, Raman) [2] reduce batch qualification time for in vitro and in vivo prodrug evaluation studies.

Agrochemical Intermediate for Patent-Protected Insecticidal Benzamide Synthesis

3-Methyl-2-nitrobenzamide is the direct precursor to 2-nitro-3-methylbenzoyl chloride, a key acylating agent specifically claimed in patent CN101298451A for the preparation of N-substituted insecticidal benzamide derivatives [3]. The 3-methyl substituent is not merely decorative; it contributes to the steric and lipophilic profile of the final insecticidal compounds. Procurement of this specific regioisomer is mandatory for any industrial or contract research organization (CRO) replicating or optimizing the patent-protected synthetic routes, as substitution with unmethylated 2-nitrobenzamide (CAS 610-15-1) would yield a different compound outside the claimed structure-activity relationship (SAR) space documented in the patent [3].

Building Block for Heterocyclic Synthesis via Nitro Group Reduction and Cyclization

The 2-nitro group in 3-methyl-2-nitrobenzamide can be selectively reduced to the corresponding 2-amino-3-methylbenzamide, a versatile intermediate for constructing benzimidazoles, quinazolinones, and other nitrogen-containing heterocycles of pharmaceutical relevance. The quantitative-yield Vilsmeier synthesis [2] ensures that commercially sourced 3-methyl-2-nitrobenzamide contains minimal positional isomer contamination, which is critical because even trace amounts of 4-methyl-2-nitrobenzamide or 5-methyl-2-nitrobenzamide would produce regioisomeric heterocyclic products that are difficult to separate chromatographically after cyclization.

Electrochemical Sensor Development and Nitroaromatic Analyte Detection

The distinct multi-step electrochemical reduction signature of 3-methyl-2-nitrobenzamide at pencil graphite electrodes, characterized by CV and DPV methods [4], makes this compound a useful reference standard for developing electrochemical sensors targeting nitroaromatic environmental contaminants or pharmaceutical metabolites. Laboratories building voltammetric detection platforms for nitrobenzamide-class drugs should use 3-methyl-2-nitrobenzamide as a characterized calibration standard, leveraging its well-documented reduction pathway (ArNO₂ → ArNO → ArNHOH → ArNH₂) and position-specific peak potentials to validate sensor performance [4].

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